6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

JAK inhibitor Cancer therapeutics Kinase inhibition

6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-44-7) is a fluorinated indanamine building block with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol. It is a racemic mixture featuring a fluorine atom at the 6-position of the indane ring and an amine group at the 1-position, provided as a hydrochloride salt for enhanced aqueous solubility and stability.

Molecular Formula C9H11ClFN
Molecular Weight 187.64
CAS No. 1191908-44-7
Cat. No. B3021428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1191908-44-7
Molecular FormulaC9H11ClFN
Molecular Weight187.64
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H
InChIKeyINNMZPPLAARVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1191908-44-7): Procurement-Grade Specification and Core Identity


6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-44-7) is a fluorinated indanamine building block with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol . It is a racemic mixture featuring a fluorine atom at the 6-position of the indane ring and an amine group at the 1-position, provided as a hydrochloride salt for enhanced aqueous solubility and stability . The compound is commercially available with a standard purity specification of 98%, supported by batch-specific QC data including NMR, HPLC, and GC analyses .

Why Generic 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Substitution Introduces Uncontrolled Process Risk


Simple in-class substitution of 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with a non-fluorinated or differently substituted analog is not a viable procurement strategy for projects requiring specific molecular geometry and electronic properties. The precise positioning of the fluorine atom on the indane scaffold directly influences the three-dimensional conformation, metabolic stability, and target-binding affinity of downstream derivatives . Furthermore, the hydrochloride salt form is critical for achieving consistent solubility and reaction kinetics in subsequent synthetic steps, where the use of a free base or a different salt could alter reaction outcomes and yields . The specific (R)-enantiomer of this core has been explicitly claimed as a key intermediate for a potent JAK1/2 inhibitor, demonstrating that the substitution pattern is not arbitrary but rather a critical design element for achieving the desired biological activity [1].

6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1191908-44-7): Quantitative Differentiation Evidence


JAK1/2 Inhibitor Potency Enabled by (R)-Enantiomer Core

The (R)-enantiomer of 6-fluoro-2,3-dihydro-1H-inden-1-amine serves as a key intermediate for the synthesis of a potent JAK1/2 inhibitor, 3-[(1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine [1]. While specific IC50 values for this compound are not publicly disclosed in the available patent text, the patent explicitly claims the molecule as a 'potent inhibitor' of JAK1 and JAK2, with selectivity over JAK3, a desirable profile for cancer therapy [1]. The procurement of the racemic mixture (CAS 1191908-44-7) provides the necessary precursor for chiral resolution or asymmetric synthesis to access this validated pharmacophore.

JAK inhibitor Cancer therapeutics Kinase inhibition

MAO-B Inhibitory Activity of Closely Related 2,3-Dihydro-1H-inden-1-amine Derivatives

A series of novel 2,3-dihydro-1H-inden-1-amine derivatives were designed and synthesized as selective monoamine oxidase B (MAO-B) inhibitors [1]. While the specific 6-fluoro derivative was not among the most potent, the study establishes a clear structure-activity relationship (SAR) for this scaffold. Compounds L4, L8, L16, and L17 demonstrated IC50 values of 0.11 μM, 0.18 μM, 0.27 μM, and 0.48 μM, respectively, against MAO-B, comparable to the reference inhibitor Selegiline [1]. This data confirms that the 2,3-dihydro-1H-inden-1-amine core is a viable scaffold for developing potent MAO-B inhibitors, with fluorine substitution at the 6-position providing a handle for further optimization of potency and selectivity.

Monoamine oxidase B Parkinson's disease Neurodegeneration

Analytical QC and Purity Benchmark for Reproducible Synthesis

Procurement specifications for 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-44-7) include a standard purity of 98% . This high purity level is critical for ensuring reproducible results in multi-step syntheses, minimizing the formation of side products and simplifying purification. Batch-specific QC data, including NMR, HPLC, and GC analyses, are available from reputable suppliers, providing traceable documentation that is essential for regulatory submissions and internal quality audits . This level of analytical support is not universally available for all analogs or from all vendors, making it a key procurement differentiator.

Quality control Reproducibility Procurement

Optimal Deployment Scenarios for 6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride in R&D


Synthesis of JAK1/2 Kinase Inhibitors for Oncology

The compound serves as a critical starting material for synthesizing the JAK1/2 inhibitor 3-[(1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine, a potent and selective inhibitor claimed for cancer therapy [1]. Procurement of the racemic hydrochloride salt enables chiral resolution to access the active (R)-enantiomer.

Generation of Novel MAO-B Inhibitors for CNS Disorders

Given the established potency of 2,3-dihydro-1H-inden-1-amine derivatives against MAO-B, this compound is an ideal building block for creating focused libraries of fluorinated analogs aimed at improving selectivity and pharmacokinetic properties for Parkinson's disease [2].

Metabolic Stability Optimization in Drug Discovery

The strategic placement of the fluorine atom at the 6-position of the indane ring is a well-validated tactic for blocking metabolic soft spots and improving the in vivo half-life of drug candidates. This compound is therefore a preferred intermediate in lead optimization programs where enhanced metabolic stability is a primary goal .

Asymmetric Synthesis and Chiral Pool Development

The racemic hydrochloride salt provides a convenient entry point for the development of chiral synthetic routes or for use as a substrate in enzymatic resolution studies to produce enantiopure building blocks for advanced pharmaceutical research .

Technical Documentation Hub

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